molecular formula C9H10N2O B14849313 3-(Aminomethyl)-5-methoxybenzonitrile

3-(Aminomethyl)-5-methoxybenzonitrile

Cat. No.: B14849313
M. Wt: 162.19 g/mol
InChI Key: NTBYDEGHVLSITM-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methoxybenzonitrile is a benzonitrile derivative featuring an aminomethyl (-CH2NH2) group at the 3-position and a methoxy (-OCH3) group at the 5-position of the benzene ring.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(aminomethyl)-5-methoxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5,10H2,1H3

InChI Key

NTBYDEGHVLSITM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C#N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-methoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 3-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formylation: The amino group is protected by formylation to prevent unwanted side reactions.

    Aminomethylation: The protected amino group is then subjected to aminomethylation using formaldehyde and a secondary amine.

    Deprotection: Finally, the formyl group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and aminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(Aminomethyl)-5-methoxybenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methoxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 3-(Aminomethyl)-5-methoxybenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Structural Analogues and Substituent Effects

Compound Name CAS RN Molecular Formula Substituents Molar Mass (g/mol) Key Features
This compound Not provided C9H9N2O -CH2NH2 (3), -OCH3 (5) 161.18 Combines polar aminomethyl and methoxy groups; likely moderate solubility.
3-(Aminomethyl)benzonitrile [10406-24-3] C8H8N2 -CH2NH2 (3) 132.16 Lacks methoxy group; simpler structure with lower molar mass .
4-Amino-3-methylbenzonitrile [78881-21-7] C8H8N2 -NH2 (4), -CH3 (3) 132.16 Amino and methyl groups in adjacent positions; may exhibit steric effects .
2-Amino-4-chloro-5-methoxybenzonitrile [1824059-40-6] C8H7ClN2O -NH2 (2), -Cl (4), -OCH3 (5) 198.61 Chloro substituent increases molecular weight and lipophilicity .
2-Amino-5-bromo-3-methoxybenzonitrile [176718-54-0] C8H7BrN2O -NH2 (2), -Br (5), -OCH3 (3) 227.06 Bromine enhances halogen bonding potential; higher molar mass .

Key Observations:

  • Substituent Position: The placement of functional groups significantly influences reactivity. For example, 3-(Aminomethyl)benzonitrile lacks the methoxy group, reducing polarity compared to the target compound.
  • Halogen Effects: Chloro and bromo substituents in analogs (e.g., [1824059-40-6], [176718-54-0]) increase molar mass and may enhance biological activity or photostability .

Physicochemical and Commercial Properties

Purity and Availability (Based on ):
Compound Name Purity Price (JPY)
3-(Aminomethyl)benzonitrile >97.0% GC 36,000/5g
4-Amino-3-methylbenzonitrile >97.0% HLC 10,000/5g

Higher purity grades (e.g., GC vs. HLC) correlate with specialized applications .

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